Benzyl 3-ethylazetidine-1-carboxylate
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Overview
Description
Benzyl 3-ethylazetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-ethylazetidine-1-carboxylate typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods are efficient and provide good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for scalability and cost-effectiveness. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-ethylazetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Alcohols.
Substitution: Benzylic halides.
Scientific Research Applications
Benzyl 3-ethylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of biologically active molecules, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Benzyl 3-ethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Similar in structure but lacks the azetidine ring.
Benzyl alcohol: Contains a hydroxyl group instead of the azetidine ring.
Phenylacetic acid: Similar aromatic structure but different functional groups.
Uniqueness
Benzyl 3-ethylazetidine-1-carboxylate is unique due to its azetidine ring, which imparts specific chemical and biological properties. This ring structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds and potential pharmaceuticals .
Properties
IUPAC Name |
benzyl 3-ethylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-11-8-14(9-11)13(15)16-10-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBTZABMCRBINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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